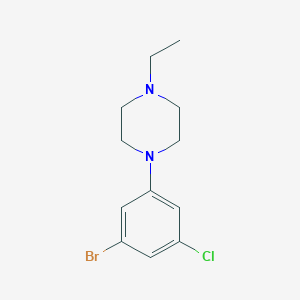
1-(3-Bromo-5-chlorophenyl)-4-ethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-5-chlorophenyl)-4-ethylpiperazine is an organic compound characterized by the presence of a bromine and chlorine-substituted phenyl ring attached to a piperazine ring with an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-chlorophenyl)-4-ethylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-5-chloroaniline and 4-ethylpiperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetonitrile, under reflux conditions.
Catalysts: A catalyst like palladium on carbon (Pd/C) may be used to facilitate the reaction.
Procedure: The 3-bromo-5-chloroaniline is reacted with 4-ethylpiperazine in the presence of the catalyst and solvent, followed by purification steps such as recrystallization or chromatography to obtain the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Automation: Automated systems for precise control of reaction parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromo-5-chlorophenyl)-4-ethylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Sodium methoxide or potassium tert-butoxide for substitution reactions.
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
1-(3-Bromo-5-chlorophenyl)-4-ethylpiperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is used in biological assays to investigate its effects on various biological pathways and targets.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as polymers or coatings.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules used in various industries.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-5-chlorophenyl)-4-ethylpiperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways: It can influence signaling pathways, leading to changes in cellular functions and responses.
Comparación Con Compuestos Similares
1-(3-Bromo-5-chlorophenyl)-4-ethylpiperazine can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Other substituted phenylpiperazines, such as 1-(3-Bromo-4-chlorophenyl)piperazine and 1-(3-Bromo-5-fluorophenyl)-4-ethylpiperazine.
Uniqueness: The specific substitution pattern on the phenyl ring (3-bromo-5-chloro) and the presence of the ethyl group on the piperazine ring confer unique chemical and biological properties to the compound, distinguishing it from its analogs.
Propiedades
IUPAC Name |
1-(3-bromo-5-chlorophenyl)-4-ethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrClN2/c1-2-15-3-5-16(6-4-15)12-8-10(13)7-11(14)9-12/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUHILLKMZQUCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

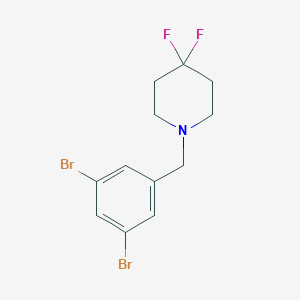
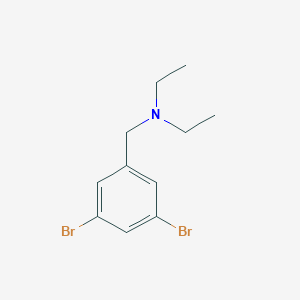
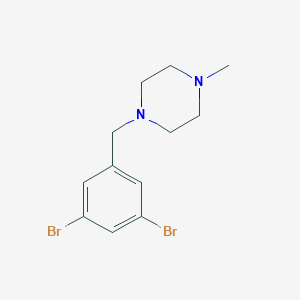
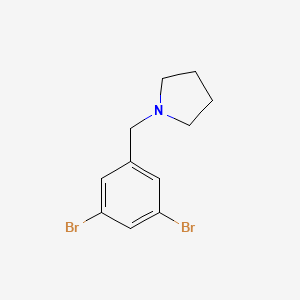




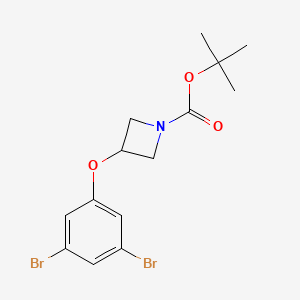
![[2-(3,5-Dibromo-phenoxy)-ethyl]-dimethyl-amine](/img/structure/B8156921.png)



